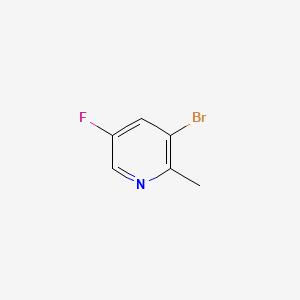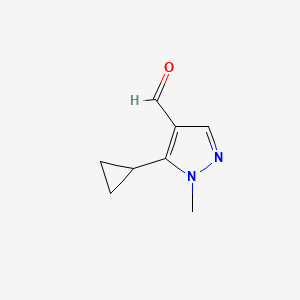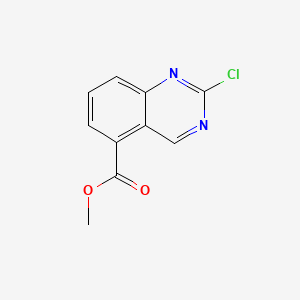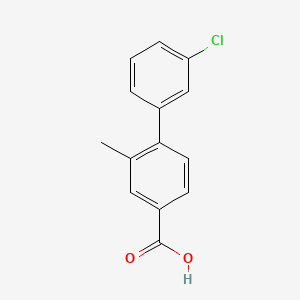
5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. This compound is a heterocyclic aromatic compound that contains chlorine, iodine, and sulfone functional groups.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole is not fully understood, but it has been suggested that it targets specific signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of certain enzymes and proteins that are essential for cancer cell proliferation, leading to cell death.
Biochemical and Physiological Effects
5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. These effects make it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole in lab experiments is its potent activity against cancer cells. This compound has been shown to exhibit high selectivity towards cancer cells, making it a promising candidate for the development of new cancer treatments. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for the research and development of 5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole. One of the most promising directions is the development of new drugs based on this compound for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as biological research and materials science.
Conclusion
In conclusion, 5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. The synthesis method has been reported to produce high yields of the compound, and it has been shown to exhibit potent activity against various cancer cell lines. Further research is needed to fully understand the mechanism of action and potential applications of this compound in different fields.
Synthesis Methods
The synthesis of 5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole involves several steps, including the preparation of 2-amino-5,7-dichloro-6-iodo-benzene sulfonamide, which is then reacted with acetic anhydride in the presence of a catalyst to form the final product. This method has been reported in various scientific journals, and it has been shown to produce high yields of the compound.
Scientific Research Applications
5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been reported to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
1-(benzenesulfonyl)-5,7-dichloro-2-iodopyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2IN2O2S/c14-10-6-8-7-11(16)18(12(8)13(15)17-10)21(19,20)9-4-2-1-3-5-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZNTJSOVLZDCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=NC(=C32)Cl)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2IN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














